

Difference between 2-Chloropropane-2-d1 and 2-Chloropropane-d7

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Compound of Interest

Compound Name: 2-Chloropropane-2-D1

CAS No.: 53778-42-0

Cat. No.: B1489957

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Technical Guide: 2-Chloropropane-2-d1 vs. 2-Chloropropane-d7

Executive Summary

This guide details the structural, physical, and mechanistic distinctions between **2-Chloropropane-2-d1** (monodeuterated at the methine position) and 2-Chloropropane-d7 (perdeuterated). While chemically similar, their utility in research differs fundamentally: the 2-d1 isotopologue is a precision tool for probing

-secondary kinetic isotope effects (hybridization changes), whereas the d7 variant serves as a global metabolic blocker or a "silent" solvent/standard in NMR spectroscopy.

Structural & Physical Characterization

The primary difference lies in the isotopic substitution pattern, which dictates their mass spectrometric signatures and nuclear magnetic resonance (NMR) profiles.

Comparative Data Table

Feature	2-Chloropropane (Standard)	2-Chloropropane-2-d1	2-Chloropropane-d7
Formula			
Structure			
Mol.[1][2][3][4] Weight	78.54 g/mol	79.55 g/mol	85.58 g/mol
NMR	1.5 (d, 6H), 4.0 (sept, 1H)	1.5 (s, 6H)*	Silent (Residual peaks only)
NMR	Silent	4.0 (s, 1D)	1.5 (s, 6D), 4.0 (s, 1D)
Primary Use	Solvent / Reagent	-Secondary KIE Studies	Metabolic Stability / -KIE

*Note: The methyl signal in 2-d1 appears as a singlet (or broadened singlet) because the vicinal coupling proton (

) is replaced by deuterium, which has a much smaller coupling constant (

).

Spectroscopic Identification[5]

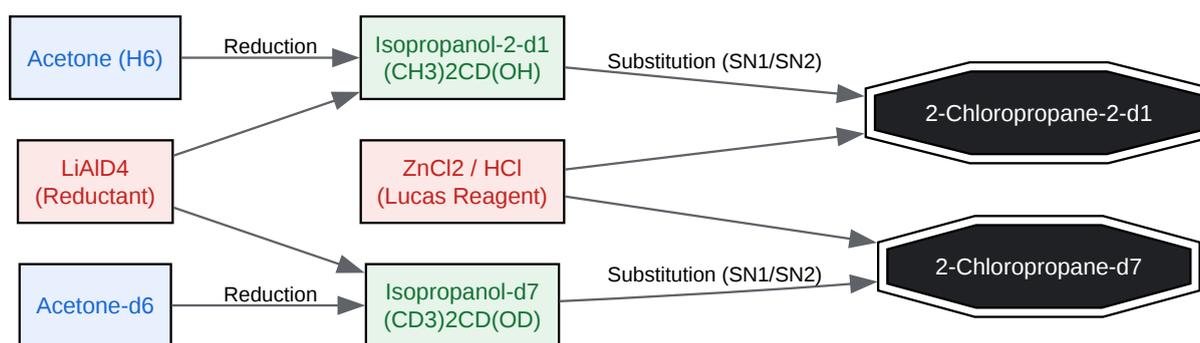
- Mass Spectrometry: The parent ion () shifts by +1 unit for the 2-d1 analog and +7 units for the d7 analog. The chlorine isotope pattern (in 3:1 ratio) remains preserved in both.
- Infrared (IR): Both deuterated compounds exhibit a C-D stretching vibration in the "silent region" (), distinct from the C-H stretch (

).

Synthesis Protocols

To ensure isotopic purity, synthesis must proceed via the reduction of the corresponding ketone, followed by chlorination. Direct H/D exchange is not viable due to lack of acidic protons.

Synthesis Workflow Diagram



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Caption: Parallel synthesis routes for 2-d1 and d7 isotopologues via ketone reduction and chlorination.

Detailed Protocol: Zinc Chloride Method

Objective: Convert labeled Isopropanol to 2-Chloropropane. Reagents: Isopropanol-2-d1 (for 2-d1) OR Isopropanol-d7 (for d7), Conc. HCl, Anhydrous

[2]

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous (1.0 eq) in concentrated HCl (1.5 eq). Cool to .
- Addition: Add the labeled Isopropanol (1.0 eq) dropwise.

- Reflux: Heat the mixture to gentle reflux for 2–3 hours. The solution will separate into two layers as the alkyl chloride forms (insoluble in acid).
- Separation: Cool and separate the upper organic layer.
- Purification: Wash with cold water, then 5%
, then brine. Dry over
.
- Distillation: Distill the crude product. Collect the fraction boiling at
.
 - Note: Yields are typically 60–70%. For higher yields, Thionyl Chloride (
) with Pyridine can be used, but purification is more rigorous to remove sulfur byproducts.

Mechanistic Utility: Kinetic Isotope Effects (KIE)[5] [6][7][8]

This is the most critical scientific distinction. The choice between 2-d1 and d7 determines which part of the reaction coordinate you are probing.

Alpha-Secondary KIE (Using 2-Chloropropane-2-d1)

- Target: The C-Cl bond breaking event.
- Theory: When the C-Cl bond breaks (SN1), the hybridization at the central carbon changes from
(tetrahedral, tight) to
(trigonal planar, looser).
- Observation: The out-of-plane bending vibrations of the C-H bond are easier in the transition state.

- Result: If

is replaced by

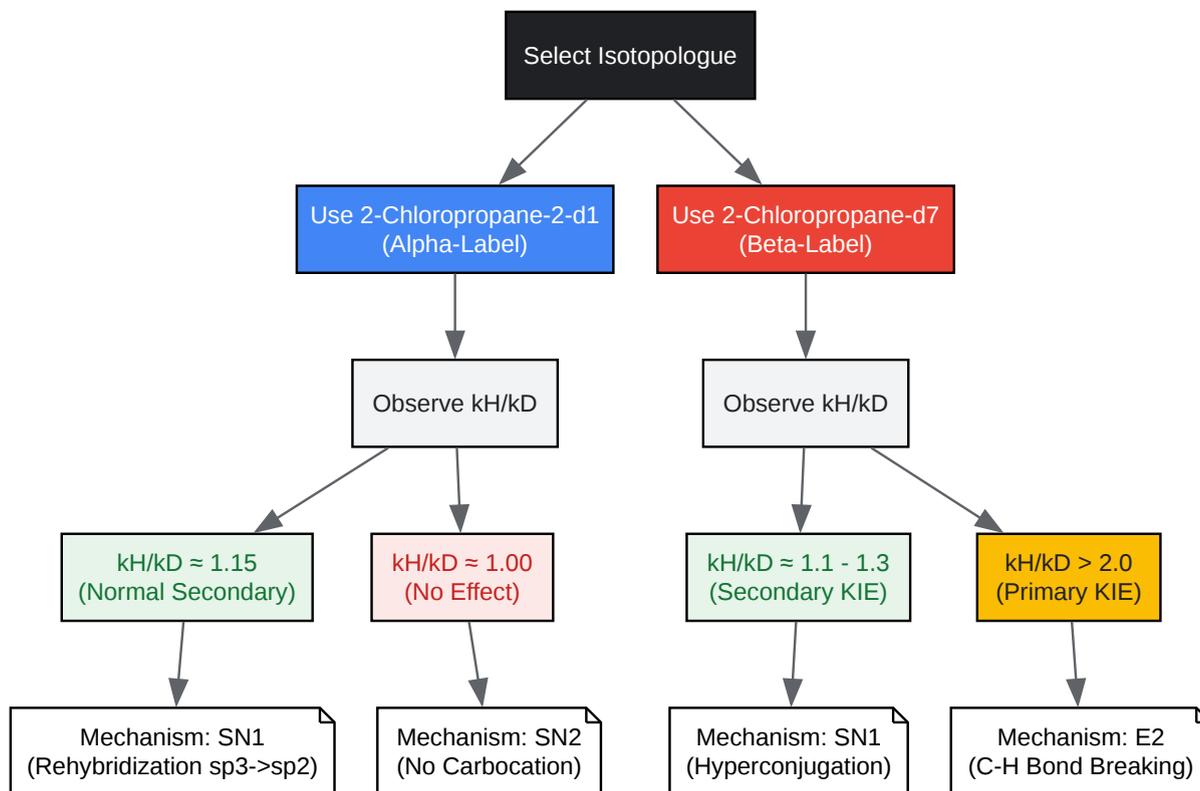
(2-d1), the reaction typically proceeds faster or shows a normal KIE (

). This confirms the formation of a carbocation intermediate.

Beta-Secondary KIE (Using 2-Chloropropane-d7)

- Target: Hyperconjugation and Elimination.
- Theory: In an SN1 reaction, the developing empty p-orbital on the carbocation is stabilized by the adjacent C-H (or C-D) sigma bonds (hyperconjugation).
- Observation: C-H bonds are better at hyperconjugation than C-D bonds.
- Result: Replacing beta-hydrogens with deuterium (d7 or d6) destabilizes the transition state, leading to a slower reaction (, often 1.1–1.3 per D).
- E2 Elimination: If the mechanism is E2, the beta-D is removed directly. This results in a massive Primary KIE (), proving the base is abstracting a proton in the rate-determining step.

KIE Decision Logic



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Caption: Decision tree for interpreting Kinetic Isotope Effects using 2-d1 vs d7 isotopologues.

Metabolic Stability & Drug Development[5][6][7][9]

In pharmaceutical research, these compounds serve as models for "metabolic switching."

- **2-Chloropropane-2-d1**: Protects the methine position. This inhibits oxidation to the gem-chlorohydrin (which would spontaneously decompose to acetone). If the primary metabolic route is alpha-hydroxylation, 2-d1 will significantly extend half-life ().
- **2-Chloropropane-d7**: Protects the entire isopropyl group. This blocks both alpha-oxidation and omega-oxidation (methyl hydroxylation).

- Application: If a drug candidate contains an isopropyl group that is a "metabolic soft spot" (rapidly degraded by CYP450), replacing it with a d7-isopropyl group is a standard strategy to improve bioavailability without altering binding affinity.

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